![molecular formula C21H29FO6 B1204055 9-Fluoro-11beta,16alfa,17,21-tetrahidroxi-pregn-4-eno-3,20-diona CAS No. 337-02-0](/img/structure/B1204055.png)
9-Fluoro-11beta,16alfa,17,21-tetrahidroxi-pregn-4-eno-3,20-diona
Descripción general
Descripción
"9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione" is a synthetic steroid related to potent inducers of hepatic microsomal enzymes and anti-inflammatory agents. It has a complex structure involving several functional groups and stereochemistry elements.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, epoxidation, and fluorination. For example, Toscano et al. (1977) describe the synthesis of similar compounds with anti-inflammatory properties by introducing a halogen atom and manipulating functional groups (Toscano et al., 1977). Furthermore, Andryushina et al. (2018) developed an efficient synthesis method for key intermediates in the synthesis of fluorinated corticosteroids (Andryushina et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied, for instance, Valente et al. (1997) determined the structure of a related steroid at 294 K using crystallographic methods (Valente et al., 1997). These structures show hydrogen bonding and specific packing patterns.
Chemical Reactions and Properties
The chemical reactions and properties of fluorosteroids like this compound have been explored. Ryzhkova et al. (1980) discussed the microbiological hydroxylation of a key product in the synthesis of similar compounds, indicating the role of microbial processes in their synthesis (Ryzhkova et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular packing, are crucial for understanding their behavior and interactions. The crystal and molecular structure of related steroids have been studied, as shown by Terzis et al. (1975), who investigated the structure of a potent glucocorticoid (Terzis et al., 1975).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. The synthesis and pharmacological evaluations of steroidal anti-inflammatory antedrugs by Park et al. (2006) show how the chemical structure affects their pharmacological activities and systemic effects (Park et al., 2006).
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
La pretriamcinolona exhibe potentes propiedades antiinflamatorias, lo que la convierte en una herramienta valiosa en el tratamiento de afecciones como la artritis reumatoide y las reacciones alérgicas. Su mecanismo implica la supresión de mediadores inflamatorios y la modulación de las respuestas inmunitarias {svg_1}.
Efectos inmunosupresores
En enfermedades autoinmunitarias, donde el sistema inmunitario del cuerpo ataca sus propios tejidos, la pretriamcinolona se puede utilizar para atenuar la respuesta inmunitaria. Esto es crucial en afecciones como el lupus y la esclerosis múltiple {svg_2}.
Usos dermatológicos
Debido a sus efectos antiinflamatorios, la pretriamcinolona se utiliza en dermatología para tratar diversas afecciones de la piel, como el eczema, la psoriasis y la dermatitis. Ayuda a reducir la hinchazón, el enrojecimiento y la picazón asociados con estos trastornos {svg_3}.
Usos oftálmicos
En oftalmología, la pretriamcinolona se utiliza para tratar afecciones inflamatorias del ojo, como la uveítis. Ayuda a aliviar la inflamación y prevenir la discapacidad visual {svg_4}.
Trastornos respiratorios
La pretriamcinolona tiene aplicaciones en el manejo del asma grave y otras afecciones respiratorias caracterizadas por inflamación e hiperreactividad de las vías respiratorias {svg_5}.
Enfermedades gastrointestinales
Este compuesto también se utiliza en el tratamiento de enfermedades inflamatorias intestinales, como la enfermedad de Crohn y la colitis ulcerosa, al reducir la inflamación gastrointestinal {svg_6}.
Investigación oncológica
Se está explorando la pretriamcinolona por su uso potencial en oncología, particularmente en el manejo de ciertas leucemias y linfomas donde la inflamación juega un papel en la patología {svg_7}.
Investigación endocrina
En endocrinología, la investigación está en curso para comprender los efectos de la pretriamcinolona en la función adrenal y su uso potencial en el tratamiento de la insuficiencia adrenal y otros trastornos relacionados {svg_8}.
Mecanismo De Acción
Target of Action
Pretriamcinolone, also known as 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, is a glucocorticoid . The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Pretriamcinolone acts by binding to the glucocorticoid receptors, forming a complex that then translocates into the nucleus . This complex binds to glucocorticoid response elements in the DNA and modifies the transcription of various genes . This leads to the production of lipocortins, proteins that inhibit phospholipase A2, an enzyme that releases arachidonic acid, a precursor of inflammatory mediators .
Biochemical Pathways
The action of Pretriamcinolone affects multiple biochemical pathways. By inhibiting phospholipase A2, it prevents the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, potent mediators of inflammation . This results in a reduction of inflammation and immune response .
Pharmacokinetics
It is known that glucocorticoids like pretriamcinolone have a low solubility in blood, which may contribute to their slow rate of absorption from the injected site . They also have a low renal clearance rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Pretriamcinolone.
Result of Action
The molecular and cellular effects of Pretriamcinolone’s action include a decrease in inflammation and suppression of the immune response . This is achieved through the reduction of inflammatory mediators and the suppression of migration of polymorphonuclear leukocytes, thereby reducing inflammation and swelling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pretriamcinolone. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other substances or medications can influence its efficacy through potential interactions . .
Propiedades
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQMCLQCSKJNC-OBYCQNJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168330 | |
Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
337-02-0 | |
Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretriamcinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydrotriamcinolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRETRIAMCINOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549QHA3WRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spirometry primarily measures airflow obstruction in the larger airways, which may not be significantly affected in children with STRA, where inflammation and narrowing primarily affect the smaller airways []. LCI, on the other hand, measures gas mixing efficiency throughout the entire lung, making it more sensitive to subtle changes in the smaller airways, where inflammation in STRA is often concentrated []. The study demonstrated that LCI was elevated in a greater proportion of children with STRA compared to FEV1, both before and after triamcinolone administration []. Furthermore, while FEV1 did not show a statistically significant decrease after triamcinolone, LCI demonstrated a significant decrease, highlighting its sensitivity to steroid treatment response in this patient population []. This suggests that LCI could be a more valuable tool for monitoring treatment response and disease progression in children with STRA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.